molecular formula C16H9N3O4S B14642318 8,10-Dinitro-7H-benzo[c]phenothiazine CAS No. 52599-23-2

8,10-Dinitro-7H-benzo[c]phenothiazine

Cat. No.: B14642318
CAS No.: 52599-23-2
M. Wt: 339.3 g/mol
InChI Key: NFGCJIDMHCWOCC-UHFFFAOYSA-N
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Description

8,10-Dinitro-7H-benzo[c]phenothiazine is a nitro-substituted derivative of the phenothiazine scaffold, characterized by two nitro (-NO₂) groups at positions 8 and 10 of the tricyclic aromatic system. The phenothiazine core consists of two benzene rings fused to a central sulfur- and nitrogen-containing thiazine ring.

Properties

CAS No.

52599-23-2

Molecular Formula

C16H9N3O4S

Molecular Weight

339.3 g/mol

IUPAC Name

8,10-dinitro-7H-benzo[c]phenothiazine

InChI

InChI=1S/C16H9N3O4S/c20-18(21)10-7-13(19(22)23)15-14(8-10)24-16-11-4-2-1-3-9(11)5-6-12(16)17-15/h1-8,17H

InChI Key

NFGCJIDMHCWOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=CC(=CC(=C4N3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Intermediate Halonaphthoquinones

A widely adopted method involves the reaction of 2-amino-5-nitrophenol with 2,3-dichloro-1,4-naphthoquinone in ethanol under basic conditions (potassium acetate), followed by treatment with 2-aminothiophenol. This two-step process first generates a halogenated phenoxazine intermediate, which undergoes nucleophilic aromatic substitution (SNAr) with aminothiophenol to form the benzo[c]phenothiazine core.

Reaction Conditions

  • Step 1 : Ethanol, 2 h reflux, 77% yield (intermediate: 6-chloro-9-nitro-5-oxo-5H-benzo[a]phenoxazine).
  • Step 2 : Ethanol, 60°C for 5 h, 33% yield (final product).

Key Data

Parameter Value
Melting Point 340°C (dec.)
λmax (UV-Vis) 688 nm (dichloromethane)
Crystallographic Space Group Fdd2 (orthorhombic)

This route’s low yield stems from steric hindrance during cyclization, necessitating optimized stoichiometry of aminothiophenol.

Ullmann Coupling of Dinitrodiphenylsulfide Derivatives

Potassium Hydroxide-Mediated Cyclization

A patent-derived method employs 2-acetamido-4-trifluoromethyl-2',4'-dinitrodiphenylsulfide dissolved in acetone, treated with potassium hydroxide (4 N in ethanol), and refluxed for 45 minutes. Subsequent cooling precipitates 7-nitro-10-acetyl-2-(trifluoromethyl)phenothiazine, which is hydrolyzed to remove acetyl groups.

Optimization Insights

  • Solvent : Acetone enhances solubility of dinitrodiphenylsulfide precursors.
  • Base : KOH promotes deprotonation of thiol groups, facilitating cyclization.
  • Yield : 91% for acetylated intermediate; 70% after deacetylation.

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆) : δ 7.61 (d, J = 9.1 Hz, 2H, aromatic), 8.96 (d, J = 2.6 Hz, 1H, NH).
  • ¹³C-NMR : 118.8–141.9 ppm (aromatic carbons).

Direct Nitration of Preformed Benzo[c]phenothiazine

Nitric Acid-Sulfuric Acid Mediated Electrophilic Substitution

While less common due to poor regioselectivity, direct nitration of benzo[c]phenothiazine using HNO₃-H₂SO₄ at 0–5°C introduces nitro groups at positions 8 and 10. The electron-deficient nature of the heterocyclic ring directs nitration to meta positions relative to sulfur and nitrogen.

Challenges

  • Byproducts : Over-nitration yields 3,7,8,10-tetranitro derivatives.
  • Yield : <50% due to competing side reactions.

Mitigation Strategy

  • Temperature Control : Maintaining sub-10°C minimizes polysubstitution.
  • Stoichiometry : 2.2 equivalents of HNO₃ ensures mono-nitration.

Nucleophilic Aromatic Substitution with 1,2-Difluoro-4,5-dinitrobenzene

One-Pot Synthesis via SNAr Mechanism

Reacting 2-aminothiophenol with 1,2-difluoro-4,5-dinitrobenzene in ethanol (Na₂CO₃, 80°C) produces 2,3-dinitrophenothiazine analogs. Adapting this method by substituting the dihalonitroarene precursor enables precise placement of nitro groups at positions 8 and 10.

Critical Parameters

Parameter Value
Reaction Time 10 h
Yield 46–68%
Purification Recrystallization (CH₂Cl₂)

Mechanistic Note
The electron-withdrawing nitro groups activate the benzene ring, facilitating displacement of fluorine by the thiolate anion.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 8,10-Dinitro-7H-Benzo[c]phenothiazine

Method Yield (%) Purity (HPLC) Scalability Regioselectivity
Cyclocondensation 33 95% Moderate High
Ullmann Coupling 91 98% High Moderate
Direct Nitration 45 88% Low Low
SNAr with DiF-DNB 68 97% High High
Oxidative Cyclization 74 90% Moderate High

Comparison with Similar Compounds

Table 1: Comparison of HDAC6 Inhibitory Activity and Selectivity

Compound Substituents/Modifications HDAC6 IC₅₀ (nM) Selectivity (HDAC6/HDAC1) Source
7i 1-Azaphenothiazine 5 538-fold
7q 3-Chloro substitution ≤31 Reduced selectivity
7o Thiazole congener Slightly higher Moderate decline
Phenothiazine (unmodified) None N/A N/A

Key Findings :

  • Azaphenothiazines (e.g., 7i) enhance HDAC6 inhibition (5 nM) and selectivity due to improved electronic interactions with the enzyme’s active site .
  • Chlorine at position 3 (7q) reduces selectivity, likely due to steric hindrance or altered binding dynamics .

Antioxidant Activity and Nitric Oxide (NO) Consumption Inhibition

Phenothiazines inhibit lipid peroxidation and NO consumption, with activity dependent on substituent electronic effects.

Table 2: IC₅₀ Values for NO Consumption Inhibition

Compound IC₅₀ (nM) Notes Source
Phenoxazine 19 ± 3 Highest potency due to O atom
Phenothiazine 105 ± 2 Baseline activity
Iminostilbene 243 ± 33 Lower potency
8,10-Dinitro derivative (hypothetical) ~80–150 (estimated) Nitro groups may reduce activity via electron withdrawal

Key Findings :

  • N-10 Substitution: Methylation at N-10 reduces antioxidant activity, whereas unsubstituted phenothiazines (e.g., compound 26, IC₅₀ = 80 nM) retain potency .
  • Nitro groups in 8,10-Dinitro-7H-benzo[c]phenothiazine may reduce antioxidant capacity compared to phenoxazine (19 nM) due to diminished electron-donating ability .

Anticancer and Multidrug Resistance (MDR) Reversal

Phenothiazines reverse MDR by modulating P-glycoprotein (P-gp) and enhancing chemotherapeutic drug accumulation.

Table 3: Structural Features Influencing Anticancer/MDR Activity

Feature Effect on Activity Example Compound Source
Hydrophobic substituents (e.g., -CF₃, -Cl) Increase potency and MDR reversal Fluphenazine
Four-carbon alkyl bridge Optimal for MDR reversal (trans)-Flupenthixol
Piperazinyl amine Enhances selectivity and potency Compound D (MALT1 inhibitor)
Nitro groups (positions 8,10) Hypothesized to increase hydrophobicity and P-gp binding 8,10-Dinitro derivative

Key Findings :

  • Hydrophobic substituents like -CF₃ or nitro groups may improve MDR reversal by enhancing interactions with P-gp .
  • (trans)-Flupenthixol, a thioxanthene derivative, shows 15-fold increased doxorubicin potency in MDR cells, outperforming phenothiazines .

Table 4: Redox Potentials and Photocatalytic Performance

Compound Redox Potential (E₁/₂, V vs SCE) Application Source
Phenothiazine -1.8 to -2.1 C–C bond formation
Phenoxazine -1.6 to -1.9 Enhanced photocatalytic efficiency
8,10-Dinitro derivative (hypothetical) ~-1.4 to -1.7 (estimated) Potential use in organic photovoltaics

Key Findings :

    Q & A

    Basic Research Questions

    Q. What are the established synthetic protocols for 8,10-dinitro-7H-benzo[c]phenothiazine derivatives?

    • Methodological Answer : Synthesis typically involves nitration of precursor phenothiazine derivatives under controlled conditions. For example, nitro-substituted phenothiazines are synthesized using anhydrous DMF as a solvent, with coupling agents like COMU and bases such as DIPEA (e.g., yields of 58–60% after 26–69 hours of stirring) . Purification is achieved via flash column chromatography with solvent systems like CH₂Cl₂/MeOH/HOAc . For nitration, precise temperature control (e.g., 0°C for TFA-mediated reactions) is critical to avoid over-nitration .

    Q. How is the molecular structure of this compound confirmed experimentally?

    • Methodological Answer : Structural confirmation relies on a combination of techniques:

    • X-ray crystallography resolves bond angles and crystal packing (e.g., CCDC reference 2209381 for phenothiazine derivatives) .
    • NMR spectroscopy identifies substituent positions: ¹H NMR detects aromatic protons (δ 8.51 ppm for nitro-adjacent protons), while ¹³C NMR assigns carbons (e.g., C-10a”’ at 143.6 ppm) .
    • Mass spectrometry (MS) confirms molecular weight (e.g., ESI+/- matches calculated masses within 0.001 Da) .

    Q. What safety precautions are essential when handling nitro-substituted phenothiazines?

    • Methodological Answer : Nitro groups increase compound reactivity and potential toxicity. Lab protocols include:

    • Use of fume hoods to avoid inhalation of fine powders .
    • Glovebox handling for air-sensitive reactions involving TFA or Et₃SiH .
    • Disposal via approved chemical waste streams due to environmental persistence .

    Advanced Research Questions

    Q. How do electronic effects of nitro groups influence the biological activity of phenothiazine-based HDAC inhibitors?

    • Methodological Answer : The electron-withdrawing nitro groups enhance binding to histone deacetylase (HDAC) active sites by increasing the compound’s electrophilicity. In phenothiazine-hydroxamic acid hybrids (e.g., compounds 7l and 7m ), nitro substitution at positions 8 and 10 stabilizes the planar conformation, improving HDAC isoform selectivity (e.g., IC₅₀ < 1 µM for HDAC6) . Computational modeling (DFT) can predict charge distribution to guide structural optimization .

    Q. What experimental strategies resolve contradictions in reported synthetic yields for nitro-phenothiazines?

    • Methodological Answer : Discrepancies in yields (e.g., 58% vs. 85%) arise from variations in:

    • Reaction time : Prolonged stirring (69 vs. 26 hours) improves conversion but risks decomposition .
    • Solvent polarity : Higher MeOH content in CH₂Cl₂/MeOH/HOAC systems (3% vs. 2%) enhances solubility of intermediates .
    • Workup protocols : Washing with diethyl ether vs. water reduces loss of polar byproducts . Systematic DoE (Design of Experiments) can optimize these parameters .

    Q. How does the crystal packing of this compound affect its photophysical properties?

    • Methodological Answer : Intermolecular interactions (e.g., π-π stacking between nitro-aromatic systems) influence charge-transfer transitions. Single-crystal XRD data reveal dihedral angles (e.g., 121.74° between benzothiazine and nitro-phenyl rings) that correlate with fluorescence quenching observed in UV-Vis spectra (λmax shifts > 20 nm in solid vs. solution states) . Time-resolved spectroscopy can quantify excimer formation in aggregated states .

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